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Compound of Interest

Compound Name: 3-Ethyl-5-hydroxybenzaldehyde

CAS No.: 532966-64-6

Cat. No.: B3353161

Get Quote

Executive Summary
3-Ethyl-5-hydroxybenzaldehyde (MW 150.17 Da) presents a unique mass spectral signature

governed by the interplay between its electron-donating hydroxyl group, the alkyl side chain,

and the electron-withdrawing formyl group.

For researchers in drug development and impurity profiling, distinguishing this compound from

its ortho-isomers (e.g., 2-ethyl-5-hydroxybenzaldehyde) or functional isomers (e.g., 3-

ethoxybenzaldehyde) is critical. This guide delineates the specific fragmentation pathways—

primarily driven by benzylic cleavage and CO expulsion—that serve as diagnostic fingerprints

for structural validation.

Experimental Methodology
To ensure reproducible fragmentation data, the following standardized GC-MS protocol is

recommended. This protocol minimizes thermal degradation while maximizing the detection of

diagnostic molecular ions.
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Protocol: GC-EI-MS Acquisition
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl

Acetate. Derivatization (TMS) is optional but recommended if peak tailing occurs due to the

phenolic hydroxyl.

Inlet Conditions: Splitless mode, 250°C.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID x 0.25µm film.

Oven Program:

Hold at 60°C for 2 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

Ionization Source: Electron Ionization (EI) at 70 eV.[1][2][3]

Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid

pyrolysis).

Scan Range: m/z 40–400.

Fragmentation Mechanism Analysis
The fragmentation of 3-Ethyl-5-hydroxybenzaldehyde (C₉H₁₀O₂) under 70 eV EI is driven by

radical site initiation at the aromatic ring and the oxygen atoms.

Primary Pathway: The Molecular Ion & Benzylic
Cleavage

Molecular Ion (M⁺, m/z 150): The aromatic ring stabilizes the radical cation, resulting in a

prominent molecular ion peak.
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Benzylic Cleavage (M – 15, m/z 135): The ethyl group at the meta position undergoes facile

homolytic cleavage of the C–C bond beta to the ring. This expels a methyl radical ([4]

[5]•CH₃) to form a stable hydroxy-tropylium-like cation (or a stabilized benzylic cation).

Mechanism:[6][7][Ar-CH2-CH3]⁺• → [Ar-CH2]⁺ + •CH3

Significance: This is often the Base Peak (100% abundance) in ethyl-substituted

aromatics, distinguishing them from methyl-substituted variants.

Secondary Pathway: Carbonyl & Ring Fragmentation
Alpha-Cleavage (M – 1, m/z 149): Loss of the aldehydic hydrogen. Common in

benzaldehydes but usually less intense than benzylic cleavage in alkyl-substituted systems.

Loss of Formyl Radical (M – 29, m/z 121): Cleavage of the Ar–CHO bond yields the

hydroxyphenyl-ethyl cation.

CO Expulsion (m/z 135 → m/z 107): The phenolic oxygen and the aldehyde group can both

facilitate the loss of Carbon Monoxide (CO, 28 Da). A characteristic transition is observed

from the benzylic cation (m/z 135) losing CO to form a hydroxyphenyl cation variant at m/z

107.

Visualization of Fragmentation Pathways
The following diagram illustrates the causal flow of ion generation.
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Figure 1: Mechanistic fragmentation pathway of 3-Ethyl-5-hydroxybenzaldehyde under 70 eV

Electron Ionization.

Comparative Analysis: Product vs. Alternatives
Distinguishing 3-Ethyl-5-hydroxybenzaldehyde from its isomers is the primary analytical

challenge. The "performance" of the assay depends on resolving these subtle structural

differences.

Comparison 1: Positional Isomers (The Ortho Effect)
Alternative:2-Hydroxy-5-ethylbenzaldehyde (Ortho-isomer).

Mechanism Difference: In the ortho isomer, the hydroxyl group is adjacent to the aldehyde.

This enables an intramolecular hydrogen bond and facilitates the "Ortho Effect"—a specific
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rearrangement leading to the elimination of water (M-18) or enhanced CO loss.

Diagnostic Contrast:

3-Ethyl-5-hydroxy (Meta): Prominent m/z 135 (M-CH3). Low/Absent M-18.

2-Hydroxy-5-ethyl (Ortho): Distinctive peak at m/z 132 (M-H₂O) or enhanced m/z 122 (M-

CO).

Comparison 2: Functional Isomers
Alternative:3-Ethoxybenzaldehyde (Functional Isomer, MW 150).[8]

Mechanism Difference: This molecule lacks the ethyl group on the ring; instead, it has an

ethyl ether (-O-CH2-CH3).

Diagnostic Contrast:

3-Ethyl-5-hydroxy: Loses methyl (•CH3) to form stable ring cation.

3-Ethoxybenzaldehyde: Undergoes McLafferty Rearrangement or alkene loss. It typically

loses ethylene (C₂H₄, 28 Da) to form a phenol radical cation at m/z 122.

Key Differentiator: The presence of m/z 122 (M-28, neutral loss) vs. m/z 135 (M-15, radical

loss).

Summary Table: Diagnostic Ion Performance

Feature
3-Ethyl-5-

hydroxybenzaldehyd

e (Target)

2-Hydroxy-5-

ethylbenzaldehyde

(Ortho-Iso)

3-

Ethoxybenzaldehyde

(Ether-Iso)

Molecular Ion m/z 150 (Strong) m/z 150 (Strong) m/z 150 (Moderate)

Base Peak m/z 135 (Loss of CH3) m/z 135 or 121 m/z 121 or 122

Key Loss M - 15 (Methyl)
M - 18 (Water, Ortho

effect)
M - 28 (Ethylene)

Diagnostic Ratio High 135/150 ratio Presence of m/z 132 High 122/150 ratio
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Decision Logic for Identification
Use the following logic flow to validate the identity of the compound in complex mixtures.
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Figure 2: Decision tree for differentiating C9H10O2 isomers based on EI-MS fragmentation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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